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Compound of Interest

Compound Name: LEO 39652

Cat. No.: B8144546

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the experimental data validating the "dual-soft"
properties of LEO 39652, a novel phosphodiesterase 4 (PDE4) inhibitor developed for the
topical treatment of atopic dermatitis. Data for LEO 39652 is compared with the related
compound LEO 29102 and the established topical PDE4 inhibitor, crisaborole. This guide is
intended to provide researchers, scientists, and drug development professionals with a
comprehensive overview of the available preclinical and clinical data.

Introduction to the "Dual-Soft" Concept

LEO 39652 was designed as a "dual-soft" drug, a concept aimed at minimizing systemic side
effects by engineering the molecule for rapid metabolic inactivation in both the blood and the
liver. This approach is intended to ensure that the drug exerts its therapeutic effect locally in the
skin while having a short systemic half-life, thereby reducing the potential for adverse effects
commonly associated with systemic PDE4 inhibition.

Comparative Performance Data

The following tables summarize the key in vitro and preclinical data for LEO 39652, LEO
29102, and crisaborole, focusing on their potency, metabolic stability, and skin permeation.

Table 1: In Vitro Potency (IC50, nM)
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Compound PDE4A PDE4B PDEA4C PDE4D ::I'::se
LEO 39652 1.2[1] 1.2[1] 3.0[1] 3.8[1] 6.0[1]
LEO 29102 - - - 5[1] 16[1]
Crisaborole 6100 - - 490[2][3] 540

Data for LEO 29102 and Crisaborole on all PDE4 subtypes were not consistently available in
the searched literature. TNF-a release IC50 for Crisaborole is from LPS-stimulated human
PBMCs.

Table 2: Metabolic Stability

Compound Matrix Half-life (t'%)
LEO 39652 Human Blood <1 min
Human Liver Microsomes 1.5 min

Crisaborole Human Liver Microsomes 14.4 hours[4]

Specific half-life data for LEO 29102 in human blood and liver microsomes was not found in the
provided search results.

Table 3: Ex Vivo Skin Permeation
. Permeation (% of applied

Compound Skin Model

dose at 24h)

Data not available in search
LEO 39652

results
Crisaborole Human Skin 3.7[5][6]

Directly comparable ex vivo skin permeation data for LEO 39652 was not available in the
provided search results.

Signaling Pathway and Mechanism of Action
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LEO 39652, like other drugs in its class, is an inhibitor of phosphodiesterase 4 (PDE4). PDE4
is an enzyme that degrades cyclic adenosine monophosphate (CAMP), a key second
messenger involved in the inflammatory cascade. By inhibiting PDE4, LEO 39652 increases
intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory
cytokines such as tumor necrosis factor-alpha (TNF-a), a key mediator in atopic dermatitis. The
"dual-soft" nature of LEO 39652 is designed to confine this activity primarily to the skin.

Inhibition by LEO 39652
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Caption: PDE4 Inhibition Signaling Pathway.

Experimental Workflows

The following diagrams illustrate the general workflows for the key experiments used to
characterize the properties of LEO 39652 and its comparators.
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Caption: Key Experimental Workflows.

Logical Relationship of the "Dual-Soft" Properties

The "dual-soft" properties of LEO 39652 are logically designed to achieve a specific therapeutic
profile: high local activity with minimal systemic effects. This is achieved through a balance of
high potency at the target in the skin and rapid systemic clearance.
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Caption: "Dual-Soft" Property Logic.

Detailed Experimental Protocols
In Vitro PDE4 Inhibition Assay

Enzyme Source: Recombinant human PDE4A, PDE4B, PDE4C, and PDE4D enzymes.
Substrate: Cyclic adenosine monophosphate (CAMP).

Assay Principle: The assay measures the conversion of CAMP to adenosine monophosphate
(AMP) by the PDE4 enzyme. The amount of remaining cCAMP or the amount of AMP
produced is quantified.

Procedure:
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o Areaction mixture containing the PDE4 enzyme and cAMP in an appropriate buffer is
prepared.

o Varying concentrations of the test compound (e.g., LEO 39652) are added to the reaction
mixture.

o The reaction is initiated and incubated at a controlled temperature (typically 30-37°C) for a
specific duration.

o The reaction is terminated, and the amount of cCAMP or AMP is measured using various
methods such as fluorescence polarization, scintillation proximity assay, or mass
spectrometry.

» Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme
activity (IC50) is calculated by fitting the data to a dose-response curve.

Metabolic Stability Assay in Human Liver Microsomes
and Blood

o Test System: Pooled human liver microsomes or fresh human blood/plasma.

» Cofactors: For liver microsomes, NADPH is added to initiate phase | metabolism.

e Procedure:
o The test compound is incubated with the test system (liver microsomes or blood) at 37°C.
o Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

o The reaction in the aliquots is quenched, typically by adding a cold organic solvent like
acetonitrile, to precipitate proteins.

o The samples are centrifuged, and the supernatant containing the remaining parent
compound is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

o Data Analysis: The natural logarithm of the percentage of the parent compound remaining is
plotted against time. The slope of the linear portion of this plot is used to calculate the in vitro
half-life (t%%).
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Ex Vivo Skin Permeation Study (Franz Diffusion Cell)

o Skin Model: Excised human skin from a reliable source (e.g., elective surgery), dermatomed
to a specific thickness.

o Apparatus: Franz diffusion cells, which consist of a donor and a receptor chamber separated
by the skin sample.

e Procedure:

o The excised human skin is mounted on the Franz diffusion cell with the stratum corneum
facing the donor chamber.

o The receptor chamber is filled with a physiologically relevant buffer, maintained at 32°C to
mimic skin surface temperature.

o The topical formulation containing the test compound is applied to the skin surface in the
donor chamber.

o At predetermined time intervals, samples are withdrawn from the receptor chamber and
replaced with fresh buffer to maintain sink conditions.

o The concentration of the test compound in the collected samples is quantified using a
sensitive analytical method like HPLC or LC-MS/MS.

o Data Analysis: The cumulative amount of drug permeated per unit area is plotted against
time. The steady-state flux (Jss) and the lag time (t_lag) are determined from the linear
portion of the curve.

Clinical Trial Information

A Phase |, first-in-human, randomized, single-blind, vehicle-controlled, single ascending dose
trial was conducted to evaluate the safety, tolerability, and pharmacokinetics of LEO 39652
cream in healthy male subjects and male subjects with atopic dermatitis (EudraCT number:
2013-000070-30)[7]. The detailed results of this study are crucial for a complete understanding
of the clinical translation of LEO 39652's "dual-soft" properties.
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Conclusion

The "dual-soft" concept embodied in LEO 39652 represents a rational drug design strategy to
optimize the therapeutic index of topical PDE4 inhibitors. The available in vitro data
demonstrates high potency against PDE4 enzymes and rapid metabolic degradation in human
blood and liver microsomes, supporting the intended mechanism of action. To provide a more
complete comparative assessment, further data on the ex vivo skin permeation of LEO 39652
and detailed results from its Phase | clinical trial are needed. This information will be critical for
drug development professionals to fully evaluate the potential of LEO 39652 as a novel
treatment for atopic dermatitis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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